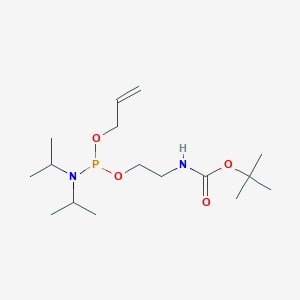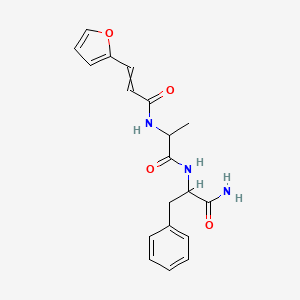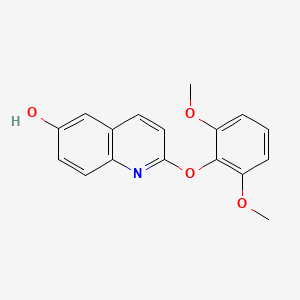
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is a heterocyclic compound that features a quinoline core substituted with a 2,6-dimethoxyphenoxy group at the 2-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the 2,6-Dimethoxyphenoxy Group: The 2,6-dimethoxyphenoxy group can be introduced via nucleophilic aromatic substitution reactions.
Hydroxylation at the 6-Position: The hydroxyl group at the 6-position can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, and various nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or aminated quinoline derivatives.
科学的研究の応用
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(2,6-Dimethoxyphenoxy)quinolin-6-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Pathway Involvement: It can affect various cellular pathways, including apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
2-(2,6-Dimethoxyphenyl)quinolin-6-ol: Similar structure but lacks the phenoxy group.
2-(2,6-Dimethoxyphenoxy)quinoline: Similar structure but lacks the hydroxyl group at the 6-position.
Uniqueness
2-(2,6-Dimethoxyphenoxy)quinolin-6-ol is unique due to the presence of both the 2,6-dimethoxyphenoxy group and the hydroxyl group at the 6-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
297.30 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenoxy)quinolin-6-ol |
InChI |
InChI=1S/C17H15NO4/c1-20-14-4-3-5-15(21-2)17(14)22-16-9-6-11-10-12(19)7-8-13(11)18-16/h3-10,19H,1-2H3 |
InChIキー |
CVQMHEGDWVVJKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)OC2=NC3=C(C=C2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



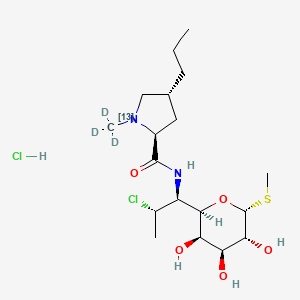
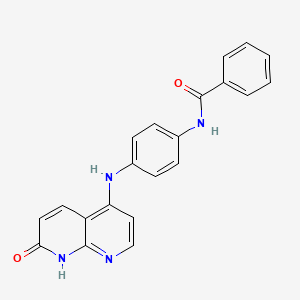
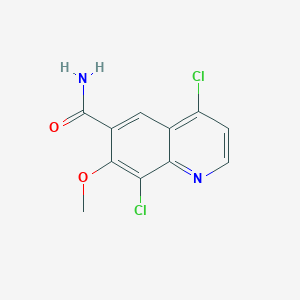
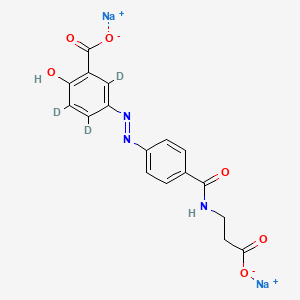
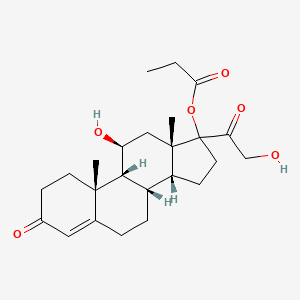
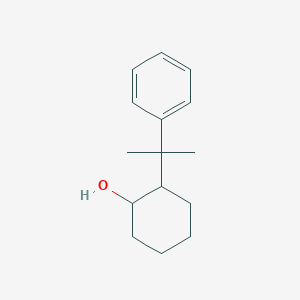
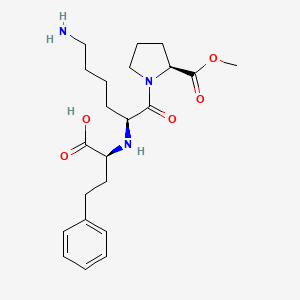
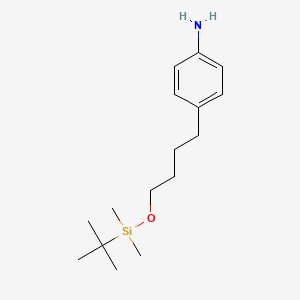
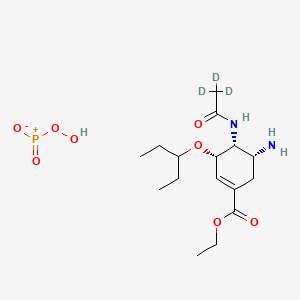
![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
